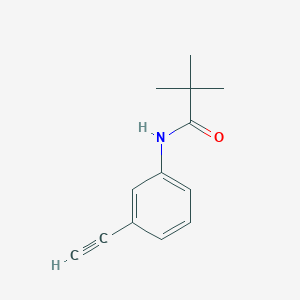

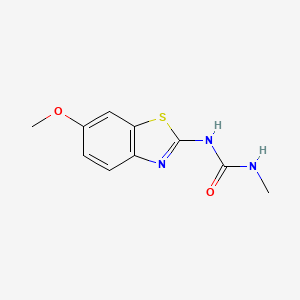

N-(3-ethynylphenyl)-2,2-dimethylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-ethynylphenyl)-2,2-dimethylpropanamide, also known as N-ethyl-3-phenyl-2,2-dimethylpropanamide, is a synthetic organic compound with a wide range of uses in the scientific research field. It is a colorless, oily liquid with a distinctive odor. It is used as a reagent in a variety of laboratory experiments, including the synthesis of a variety of compounds, the study of enzyme-catalyzed reactions, and the study of drug metabolism.

科学的研究の応用

Crystal Structure and Molecular Interactions

- Hydrogen-Bonded Networks : The study of N-(2,6-diisopropylphenyl)-2,2-dimethylpropanamide, a compound structurally similar to N-(3-ethynylphenyl)-2,2-dimethylpropanamide, revealed complex hydrogen-bonded networks in its crystal structure. These networks play a critical role in the stability and interaction of molecules, which could be relevant for understanding the properties of this compound (Amrei & Boere, 2018).

- Molecular Arrangement and Bonding : Another structurally similar compound, 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, showcased the arrangement of substituents around the benzene ring and the formation of a three-dimensional network through hydrogen bonding. This insight is beneficial for understanding the molecular geometry and potential interactions of this compound (Yalcin et al., 2012).

Chemical Synthesis and Modification

- Synthetic Pathways and Reagent Development : The compound N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, while not identical, is closely related to this compound. Research has provided valuable synthetic pathways for the formation of this compound, which could be adapted or provide insights into the synthesis of this compound (Cheruzel et al., 2011).

- Advanced Material Synthesis : In the field of materials science, derivatives of N,N-dimethylpropanamide have been synthesized and studied for their optical properties, indicating the potential of this compound in material applications, such as in optoelectronic devices or sensors (Rodríguez et al., 2004).

Catalysis and Reaction Mechanisms

- Catalytic Processes : The catalytic pyrolysis process for the preparation of N,N-dimethylacrylamide, which uses N,N-dimethylpropanamide as a precursor, illustrates the chemical reactivity and potential catalytic applications of compounds structurally related to this compound (Guangwen, 2009).

Nuclear Science and Extraction Processes

- Extraction and Separation of Radioactive Elements : Research involving N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) has shed light on its extraction properties for neptunium and plutonium, which could be relevant if this compound exhibits similar properties (Ban et al., 2016).

作用機序

Target of Action

The primary target of N-(3-ethynylphenyl)-2,2-dimethylpropanamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, growth, migration, and survival .

Mode of Action

This compound, also known as Erlotinib, acts as a receptor tyrosine kinase inhibitor . It binds reversibly to the ATP binding site of the EGFR protein, preventing the completion of the signal transduction cascade . This interaction inhibits EGFR’s tyrosine kinase activity, which is highly expressed and occasionally mutated in various forms of cancer .

Biochemical Pathways

The inhibition of EGFR by Erlotinib affects several biochemical pathways. It primarily disrupts the downstream signaling of the EGFR pathway, leading to the inhibition of cell proliferation and induction of apoptosis . The exact downstream effects can vary depending on the specific cellular context and the presence of other mutations.

Pharmacokinetics

Erlotinib is administered orally and has a bioavailability of 59% . It is predominantly metabolized in the liver, mainly by CYP3A4 and to a lesser extent by CYP1A2 . The elimination half-life is approximately 36.2 hours, and it is excreted primarily as metabolites, with over 90% via feces and 9% via urine .

Result of Action

The molecular and cellular effects of Erlotinib’s action include the inhibition of tumor cell proliferation and the induction of apoptosis . In clinical settings, this results in the reduction of tumor size and potentially improved survival rates for patients with certain types of cancer, such as non-small cell lung cancer and pancreatic cancer .

Action Environment

The action, efficacy, and stability of Erlotinib can be influenced by various environmental factors. For instance, the presence of certain mutations in the EGFR gene can affect the drug’s efficacy . Additionally, the drug’s metabolism can be affected by other substances that induce or inhibit CYP3A4 . Therefore, the patient’s genetic makeup, lifestyle, and concurrent medications can all influence the drug’s action.

Safety and Hazards

将来の方向性

Erlotinib is currently being studied in phase I and II clinical trials for HER2 positive breast cancer, drug-resistant non-small cell lung cancer . Simultaneous inhibition of key Wnt or mTOR pathway proteins in addition to EGFR and c-Met may be a promising strategy for overcoming EGFR and c-Met TKI resistance in NSCLC patients .

特性

IUPAC Name |

N-(3-ethynylphenyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-5-10-7-6-8-11(9-10)14-12(15)13(2,3)4/h1,6-9H,2-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMCNGLUFLOCHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC(=C1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole](/img/structure/B2496058.png)

![1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2496060.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2496064.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2496067.png)

![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2496068.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B2496069.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2496072.png)

![Thiadiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496074.png)